N~1~-(2-fluorophenyl)-beta-alaninamide
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Overview
Description
N~1~-(2-fluorophenyl)-beta-alaninamide is a chemical compound that belongs to the class of beta-alaninamides. This compound features a fluorophenyl group attached to the beta-alanine moiety, which imparts unique chemical and biological properties. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-fluorophenyl)-beta-alaninamide typically involves the reaction of 2-fluoroaniline with beta-alanine. The process can be carried out through the following steps:
Formation of the Amide Bond: The reaction between 2-fluoroaniline and beta-alanine is facilitated by coupling agents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The reaction is usually performed in an organic solvent such as dichloromethane or dimethylformamide.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure N1-(2-fluorophenyl)-beta-alaninamide.
Industrial Production Methods
In an industrial setting, the production of N1-(2-fluorophenyl)-beta-alaninamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-fluorophenyl)-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the amide group to an amine.
Substitution: The fluorine atom in the phenyl ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water or amine in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of phenol or substituted amines.
Scientific Research Applications
N~1~-(2-fluorophenyl)-beta-alaninamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(2-fluorophenyl)-beta-alaninamide involves its interaction with specific molecular targets in biological systems. The fluorophenyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The beta-alanine moiety can interact with amino acid transporters, facilitating the compound’s uptake into cells. Once inside the cell, it can influence various biochemical pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(2-chlorophenyl)-beta-alaninamide
- N~1~-(2-bromophenyl)-beta-alaninamide
- N~1~-(2-methylphenyl)-beta-alaninamide
Uniqueness
N~1~-(2-fluorophenyl)-beta-alaninamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds. These properties can lead to improved pharmacokinetic and pharmacodynamic profiles compared to its analogs.
Properties
IUPAC Name |
3-amino-N-(2-fluorophenyl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O.ClH/c10-7-3-1-2-4-8(7)12-9(13)5-6-11;/h1-4H,5-6,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZFTKQQTOHKJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCN)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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